Calcobutrol

Catalog No.
S1490654
CAS No.
151878-23-8
M.F
C18H32CaN4O9
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcobutrol

CAS Number

151878-23-8

Product Name

Calcobutrol

IUPAC Name

calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron

Molecular Formula

C18H32CaN4O9

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1

InChI Key

GCLKDXFGQNCFQW-CTHHTMFSSA-L

SMILES

Array

Synonyms

rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Calcium Salt (2:3); (R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ca+2]

Calcobutrol is the calcium complex of the macrocyclic ligand DO3A-butrol, primarily utilized as a critical stabilizing excipient in the formulation of gadobutrol-based magnetic resonance imaging (MRI) contrast agents. Commercially, it is procured to prevent the release of toxic free gadolinium (Gd3+) ions during the shelf-life and in vivo administration of the active pharmaceutical ingredient (API). By functioning as a 'ligand buffer,' calcobutrol leverages a significant differential in thermodynamic stability constants between calcium and gadolinium complexes to scavenge free Gd3+ via rapid transmetallation. From a procurement standpoint, high-purity calcobutrol (>99.0%) is essential for regulatory compliance in API manufacturing, as it ensures formulation stability without depleting endogenous metals like zinc or unbalancing the osmolarity of the final 1.0 M gadobutrol injection solutions .

Substituting calcobutrol with generic calcium chelators (such as Calcium DTPA) or alternative macrocyclic excipients (like Calteridol) fundamentally compromises the formulation integrity of gadobutrol. While all these compounds act as transmetallation buffers, utilizing a mismatched ligand excipient would result in the scavenging of free Gd3+ to form an entirely different contrast agent complex (e.g., Gd-DTPA or Gd-HP-DO3A), thereby introducing unapproved active impurities into the formulation. Furthermore, substituting calcobutrol with the uncomplexed free DO3A-butrol ligand is clinically and commercially unviable, as the free ligand exhibits high affinity for endogenous metals and would aggressively strip zinc and calcium from a patient's plasma. Therefore, exact procurement of calcobutrol is strictly required to maintain the specific thermodynamic equilibrium and regulatory purity profile of gadobutrol injectables [1].

Thermodynamic Stability Differential Driving Gd3+ Scavenging

The primary functional value of calcobutrol lies in its precisely tuned thermodynamic stability relative to gadobutrol. The macrocyclic ligand DO3A-butrol exhibits a dramatically higher affinity for trivalent gadolinium (Gd3+) than for divalent calcium (Ca2+). When free Gd3+ is introduced to a system containing calcobutrol, a rapid displacement mechanism occurs where the thermodynamically superior gadolinium complex is formed at the expense of the calcium complex. This massive stability differential ensures that calcobutrol acts as a highly efficient scavenger for any free, toxic Gd3+ released during prolonged storage, without the risk of the calcium complex itself dissociating prematurely under physiological conditions [1].

Evidence DimensionThermodynamic stability constant differential (affinity for DO3A-butrol ligand)
Target Compound DataCalcobutrol (Ca-butrol complex): Lower thermodynamic stability constant (log K ~ 11), optimized for lability in the presence of heavier lanthanides
Comparator Or BaselineGadobutrol (Gd-butrol complex): Significantly higher thermodynamic stability constant (log K > 21)
Quantified DifferenceApproximately 10 orders of magnitude higher affinity for Gd3+ over Ca2+, driving unidirectional transmetallation
ConditionsAqueous formulation storage and physiological pH (pH 7.4) transmetallation equilibrium

This thermodynamic gap is the exact mechanism that allows calcobutrol to permanently sequester toxic free gadolinium without releasing uncomplexed ligand into the formulation.

Mitigation of Endogenous Zinc Depletion via Pre-Complexation

Formulating contrast agents with excess uncomplexed macrocyclic ligands presents a severe toxicity risk due to the rapid chelation of endogenous metals, particularly zinc (Zn2+), upon intravenous injection. Calcobutrol resolves this by providing the DO3A-butrol ligand pre-complexed with calcium. Because the affinity of the ligand for zinc is generally higher than for calcium but significantly lower than for gadolinium, calcobutrol safely buffers the system. Comparative formulation studies demonstrate that utilizing the calcium complex rather than the free ligand eliminates the acute zinc-depletion toxicity while maintaining the capacity to scavenge the target heavy metal (Gd3+) [1].

Evidence DimensionIn vivo endogenous zinc (Zn2+) depletion potential
Target Compound DataCalcobutrol: Negligible zinc depletion (ligand is pre-saturated with calcium)
Comparator Or BaselineFree DO3A-butrol ligand: High risk of acute systemic zinc depletion
Quantified DifferenceElimination of heavy endogenous metal stripping while preserving Gd3+ scavenging capacity
ConditionsIntravenous administration of 1.0 M macrocyclic contrast agent formulations

Procuring the calcium-complexed form rather than the cheaper free ligand is an absolute regulatory requirement to prevent acute metal-depletion toxicity in patients.

High-Purity Crystallization for API Formulation Integrity

In industrial contrast media manufacturing, the purity of the excipient directly dictates the shelf-life and safety of the final 1.0 M gadobutrol injection. Patent literature highlights that calcobutrol must be synthesized and crystallized to a purity exceeding 99.0% to prevent the introduction of unreacted intermediates or free calcium salts into the final formulation. Advanced manufacturing processes achieve this by utilizing pure gadobutrol as a starting material, decomplexing it to isolate the highly pure butrol ligand, and subsequently complexing it with calcium. This route circumvents the handling of highly hygroscopic sodium salts of the complex, yielding a stable, crystalline calcobutrol that meets stringent pharmacopeial standards for direct integration into commercial galenic formulations [1].

Evidence DimensionHygroscopicity and handling stability during scale-up
Target Compound DataCalcobutrol (Calcium complex): Stable, crystallizable solid capable of >99.0% purity
Comparator Or BaselineCalcobutrol sodium salt: Highly hygroscopic, glassy material unsuitable for bulk scale-up handling
Quantified DifferenceTransition from an unhandleable glassy state to a stable crystalline solid suitable for multi-kilogram API formulation
ConditionsIndustrial scale-up, isolation, and purification of gadobutrol excipients

Selecting the crystalline calcium complex over the sodium salt intermediate ensures reliable bulk handling, precise dosing, and regulatory compliance in API manufacturing.

Excipient Manufacturing for Macrocyclic MRI Contrast Agents

Calcobutrol is indispensable as the primary stabilizing excipient in the commercial production of 1.0 M gadobutrol (Gadovist/Gadavist) solutions. Its inclusion directly prevents the accumulation of toxic free Gd3+ over the product's shelf life. Procurement at >99.0% purity ensures that the final injectable formulation maintains strict osmolarity and pH standards without introducing foreign chelates .

Transmetallation and Ligand Buffer Research Models

In analytical chemistry and pharmacokinetics, calcobutrol serves as a baseline model for studying the transmetallation kinetics of macrocyclic chelates. Researchers utilize calcobutrol to simulate and quantify the displacement mechanisms between alkaline earth metals (Ca2+), transition metals (Zn2+, Cu2+), and lanthanides (Gd3+) in phosphate-buffered physiological environments [1].

Precursor for High-Purity Gadobutrol Synthesis

Beyond its role as an excipient, calcobutrol functions as a critical, stable intermediate in specific synthetic pathways for gadobutrol itself. The stable calcium complex can be stockpiled and later subjected to controlled transmetallation with gadolinium oxide, allowing manufacturers to decouple ligand synthesis from final heavy-metal complexation and optimize supply chain logistics [2].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

488.1795195 Da

Monoisotopic Mass

488.1795195 Da

Heavy Atom Count

32

UNII

J1A8830GE7

Dates

Last modified: 04-14-2024

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